molecular formula C13H9BrF2OZn B14882627 3-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide

3-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14882627
M. Wt: 364.5 g/mol
InChI Key: RHIIOTHJYRIHKM-UHFFFAOYSA-M
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Description

3-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the difluorophenoxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(2’,3’-Difluorophenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-[(2’,3’-Difluorophenoxy)methyl]phenyl bromide+Zn3-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide\text{3-[(2',3'-Difluorophenoxy)methyl]phenyl bromide} + \text{Zn} \rightarrow \text{3-[(2',3'-Difluorophenoxy)methyl]phenylzinc bromide} 3-[(2’,3’-Difluorophenoxy)methyl]phenyl bromide+Zn→3-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the zinc insertion process.

Chemical Reactions Analysis

Types of Reactions

3-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc species.

    Reaction Conditions: Reactions are typically carried out under an inert atmosphere at moderate temperatures to prevent decomposition.

Major Products

The major products formed from reactions involving 3-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Researchers use this compound to modify biologically active molecules, enhancing their properties or creating new derivatives.

    Medicine: It plays a role in the development of new pharmaceuticals by enabling the synthesis of novel drug candidates.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species. This species can undergo oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds. The difluorophenoxy group enhances the reactivity and selectivity of the compound, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
  • 2-[(3,5-Difluorophenoxy)methyl]morpholine

Uniqueness

Compared to similar compounds, 3-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of the difluorophenoxy group enhances its ability to participate in cross-coupling reactions, making it a preferred choice for the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-3-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

RHIIOTHJYRIHKM-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=C(C(=CC=C2)F)F.[Zn+]Br

Origin of Product

United States

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